4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrido[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, often employing automated processes and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine: Known for its antimicrobial and antitumor activities.
Pyridazine: Used in drug discovery for its unique physicochemical properties.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-8-6-10-7-9-4-2-3-5-11(8)9/h8-10H,2-7H2,1H3 |
InChI Key |
VDYVSNWUFSRKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2N1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.